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Compound of Interest

1-Chloro-5-iodo-6-
Compound Name:
methylisoquinoline

Cat. No.: B8721707

Get Quote

Executive Summary & Structural Analysis

1-Chloro-5-iodo-6-methylisoquinoline (CAS 943605-99-0) represents a high-value "linchpin”
intermediate in modern medicinal chemistry. Its structural uniqueness lies in its orthogonal

electrophilicity: it possesses two distinct halogen handles (C1-Chloro and C5-lodo) with
significantly different reactivity profiles, allowing for sequential, regioselective functionalization.

This scaffold is primarily utilized in the synthesis of Hsp90 inhibitors and kinase inhibitors
(targeting c-Met and ALK pathways), where the isoquinoline core mimics the purine ring of ATP,
allowing the molecule to dock into the ATP-binding pocket of the target protein.

Physicochemical Profile
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Property Value Note
CAS Number 943605-99-0
Molecular Formula C10H7CIIN
Molecular Weight 303.53 g/mol
) ] Typical of halogenated
Appearance Pale yellow to off-white solid ) o
isoquinolines
High lipophilicity due to
Predicted LogP ~3.8 ) g Pop Y
iodine/methyl
H-Bond Donors/Acceptors 0/1 Pyridine-like nitrogen

The Reactivity Triad

e C1-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to
the electron-withdrawing nature of the adjacent imine nitrogen. It reacts readily with amines,
alkoxides, and thiols.

o Cb5-Position (lodine): The preferred site for Palladium-catalyzed cross-coupling (Suzuki-
Miyaura, Sonogashira, Buchwald-Hartwig). The C-I bond is weaker and more reactive toward
oxidative addition than the C-CI bond, allowing chemoselective derivatization without
disturbing the C1-Cl handle.

o C6-Position (Methyl): Provides steric bulk to direct regioselectivity during synthesis and acts
as a hydrophobic anchor in protein binding pockets.

Synthetic Pathways & Retrosynthesis

The synthesis of CAS 943605-99-0 is non-trivial due to the specific substitution pattern. The
most robust route, supported by patent literature surrounding Hsp90 inhibitors, utilizes a Nitro-
to-lodo conversion strategy via a Sandmeyer reaction.

Retrosynthetic Logic

o Target: 1-Chloro-5-iodo-6-methylisoquinoline.[1]
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e Precursor: 1-Chloro-6-methyl-5-isoquinolinamine.
o Key Intermediate: 1-Chloro-6-methyl-5-nitroisoquinoline (CAS 943606-84-6).[2]

o Starting Material: 6-Methylisoquinoline.

Graphviz Pathway Diagram
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Caption: Step-wise synthetic workflow from 6-methylisoquinoline to the target di-halo scaffold.

Detailed Experimental Protocols

Note: These protocols are adapted from high-reliability procedures for analogous isoquinoline
systems found in medicinal chemistry patent literature.

Stage 1: Synthesis of 1-Chloro-6-methyl-5-
nitroisoquinoline
Rationale: Direct chlorination of isoquinoline at C1 requires N-oxide activation. The nitro group

is installed first to leverage the directing effect of the 6-methyl group (ortho-substitution).

 Nitration: Dissolve 6-methylisoquinoline (1.0 eq) in conc. H2SOa4 at 0°C. Add KNOs (1.1 eq)
portion-wise. Stir at RT for 2h. Pour onto ice, basify with NH4OH, and filter the yellow
precipitate (5-nitro-6-methylisoquinoline).

¢ N-Oxidation: Dissolve the nitro compound in DCM. Add mCPBA (1.2 eq) and stir overnight.
Wash with NaHCOs, dry, and concentrate to yield the N-oxide.

¢ Chlorination: Suspend the N-oxide in POCIs (5.0 eq). Heat to reflux (105°C) for 3 hours.

o Mechanism:[3][4][5][6][7] The oxygen attacks the phosphorus, creating a good leaving
group. Chloride attacks C1, restoring aromaticity and eliminating the oxygen species.
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o Workup: Evaporate excess POCIs. Pour residue onto ice/water (Exothermic!). Neutralize
with NaHCOs. Extract with EtOAc. Purify via silica chromatography (Hex/EtOAc).

o Product:1-Chloro-6-methyl-5-nitroisoquinoline (CAS 943606-84-6).[2]

Stage 2: Reduction to Amine

Rationale: The nitro group must be converted to an amine to access the iodine via diazonium
chemistry.

Dissolve the nitro-chloro intermediate in Ethanol/Water (4:1).

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

Reflux for 2 hours. Monitor by TLC (amine is more polar/fluorescent).

Filter through Celite to remove iron sludge. Concentrate filtrate.

Partition between water and EtOAc. Dry organic layer (Na2SOa4) and concentrate.

Stage 3: The Sandmeyer Reaction (Target Synthesis)

Rationale: Direct iodination of the ring is difficult to control regiochemically. The Sandmeyer
reaction guarantees the iodine is placed exactly at the C5 position.

Diazotization: Suspend the amine (1.0 eq) in 6M HCI at -5°C to 0°C. Add aqueous NaNO:
(1.2 eq) dropwise. Stir for 30 min to form the diazonium salt.

o Critical Control Point: Keep temperature below 5°C to prevent hydrolysis to the phenol.

¢ lodination: Add a solution of Potassium lodide (KI, 2.0 eq) in water dropwise to the cold
diazonium mixture.

¢ Allow the mixture to warm to RT, then heat to 60°C for 1 hour to ensure N2 evolution is
complete.

o Workup: Quench with saturated Na=S203 (sodium thiosulfate) to remove free iodine (purple
color disappears). Extract with DCM.
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 Purification: Flash chromatography (0-20% EtOAc in Hexanes).
o Yield: Typically 40-60% over two steps.

Medicinal Chemistry Applications

This molecule is a "privileged structure” for designing ATP-competitive inhibitors.

Chemoselectivity Strategy

The power of CAS 943605-99-0 lies in the ability to perform sequential functionalization:

o Step A (C5 Functionalization): Palladium-catalyzed coupling (e.g., Suzuki) at the C5-lodo
position.

o Reagents: Arylboronic acid, Pd(dppf)Clz, K2COs, Dioxane/Hz0.

o Qutcome: The C1-Chlorine remains intact because the C-1 bond undergoes oxidative
addition much faster than C-CI.

e Step B (C1 Functionalization): SNAr displacement of the C1-Chlorine.
o Reagents: Primary/Secondary amine, DIPEA, DMSO, 100°C.

o QOutcome: Introduction of the solubilizing group (e.g., morpholine, piperazine) often
required for pharmacokinetic properties.

Graphviz Reactivity Map
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Caption: Sequential functionalization strategy leveraging the reactivity difference between C1-
Cl and C5-1.

Handling & Safety (MSDS Highlights)
e Hazards: Irritant to eyes, respiratory system, and skin.[3] Potential skin sensitizer.[3]

o Storage: Light sensitive (due to C-I bond). Store at 2-8°C under inert atmosphere
(Argon/Nitrogen).

 Incompatibility: Strong oxidizing agents. Avoid contact with metals (Mg, Li) which may cause
halogen-metal exchange unexpectedly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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guide-to-1-chloro-5-iodo-6-methylisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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